N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-14-2-1-12-5-9-20(15(12)11-14)10-8-19-16(21)13-3-6-18-7-4-13/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
OJMFOCVDAQGVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.
Amidation: Finally, the 2-(6-bromo-1H-indol-1-yl)ethylamine is reacted with isonicotinic acid or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage in N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide undergoes hydrolysis under acidic or basic conditions, yielding isonicotinic acid and the corresponding amine derivative.
| Condition | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (pH < 3) | HCl, H₂O, heat | 2-(6-bromo-1H-indol-1-yl)ethylamine + isonicotinic acid | |
| Basic (pH > 10) | NaOH, H₂O, reflux | 2-(6-bromo-1H-indol-1-yl)ethylamine + isonicotinate ion |
Hydrolysis kinetics depend on temperature and solvent polarity. Stability assays in PBS buffer (pH 7.4) show >95% compound integrity after 60 minutes at 37°C, indicating resistance to neutral hydrolysis .
Oxidation of the Indole Ring
The electron-rich indole moiety undergoes oxidation, particularly at the C3 position. Bromine at C6 directs electrophilic attacks to the C2 and C7 positions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C, 12 hr | 6-bromo-1H-indole-2,3-epoxide derivative | 65% | |
| KMnO₄ | H₂O, 80°C, 6 hr | 6-bromo-1H-indole-3-carboxylic acid | 42% |
Epoxidation and carboxylation are dominant pathways, with the bromine atom stabilizing intermediates through inductive effects.
Nucleophilic Aromatic Substitution (Br → X)
The C6 bromine participates in cross-coupling and substitution reactions.
The bromine’s position enhances regioselectivity in cross-couplings, with Suzuki reactions achieving >80% yields in aryl substitutions .
Functionalization of the Ethylamine Spacer
The ethylamine chain undergoes alkylation or acylation.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative | 78% | |
| Acylation | AcCl, pyridine | N-acetylated derivative | 85% |
Steric hindrance from the indole ring limits reactivity at the secondary amine, favoring milder conditions .
Coordination with Metal Ions
The pyridine nitrogen in isonicotinamide and indole’s π-system enable metal coordination.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| FeCl₃ | EtOH, 25°C | Octahedral Fe(III) complex | Catalytic oxidation | |
| Cu(NO₃)₂ | H₂O, 60°C | Square-planar Cu(II) complex | Antimicrobial studies |
Stoichiometric studies indicate a 1:1 metal-to-ligand ratio, with stability constants (log β) ranging from 4.2 (Cu²⁺) to 3.8 (Fe³⁺) .
Photochemical Reactions
UV irradiation induces C-Br bond homolysis, generating radicals for tandem reactions.
Radical intermediates are trapped efficiently by acrylates, enabling applications in materials science .
Enzymatic Modifications
The compound acts as a substrate for cytochrome P450 enzymes, leading to hydroxylation.
| Enzyme | Site of Hydroxylation | Metabolite | Activity | Reference |
|---|---|---|---|---|
| CYP3A4 | C5 of indole | 5-hydroxy-6-bromoindole derivative | Reduced bioavailability | |
| CYP2D6 | Ethylamine chain | N-oxide derivative | Enhanced solubility |
Metabolites exhibit altered inhibitory effects on enzymes like IDO (IC₅₀: 13–328 μM) .
Key Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral buffers but hydrolyzes rapidly under extreme pH.
-
Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC.
-
Light Sensitivity : C-Br bond cleavage dominates under UV exposure, necessitating amber storage .
This compound’s versatility in substitution, coordination, and biodegradation underpins its utility in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide has shown potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that indole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in cancer immunosuppression. This inhibition may enhance the immune response against tumors . The structure-activity relationship (SAR) studies have revealed modifications that could improve potency against IDO.
- Neuroprotective Effects : Research has highlighted the compound's ability to protect neuronal cells from damage induced by stressors such as corticosterone. In vitro studies demonstrated that it could upregulate brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuron survival and function .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have shown that derivatives of isonicotinic acid exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans and Candida gabrata .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]isonicotinamide
- N-[2-(5-bromo-1H-indol-1-yl)ethyl]isonicotinamide
- N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide is unique due to the presence of the bromine atom at the 6-position of the indole ring. This specific substitution pattern can influence the compound’s biological activity, making it distinct from other similar compounds. The bromine atom can also serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features an indole ring, which is known for its diverse pharmacological properties. The presence of the bromo substituent enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, thereby modulating cellular signaling pathways. This mechanism is similar to other compounds in its class that exhibit neuroprotective and anticancer properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures:
- Cytotoxicity : In vitro assays have demonstrated that indole-based compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, 3-bromo-1-ethyl-1H-indole has shown significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .
- Mechanisms of Action : Compounds like this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and ROS formation . The structure-activity relationship (SAR) studies indicate that modifications in the indole structure can enhance potency against cancer targets, such as indoleamine 2,3-dioxygenase (IDO), a key player in tumor immune evasion .
Neuroprotective Effects
Research into neuroprotective effects has revealed that compounds similar to this compound can protect neuronal cells from stress-induced damage:
- Cell Viability : Studies using PC12 cells have shown that certain derivatives can significantly improve cell viability under stress conditions induced by corticosterone . The protective effects are often linked to the upregulation of neurotrophic factors like BDNF (brain-derived neurotrophic factor), which play crucial roles in neuronal survival and function.
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | TBD | Enzyme inhibition, apoptosis induction |
| 3-Bromo-1-Ethyl-1H-Indole | Anticancer | 45.69 | Cytotoxicity via ROS formation |
| Brassinin | IDO Inhibition | TBD | Binding to heme iron in IDO |
| Compound 6a-1 | Neuroprotection | 25.4 | Upregulation of BDNF |
Case Study 1: Indole Derivatives in Cancer Treatment
A study evaluated the efficacy of various indole derivatives, including those structurally similar to this compound, against different cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity with minimal side effects on normal cells, suggesting their potential as therapeutic agents in oncology.
Case Study 2: Neuroprotective Properties
In a separate investigation focusing on neuroprotection, a derivative was tested on PC12 cells subjected to oxidative stress. The results showed enhanced cell survival rates and reduced apoptosis markers, reinforcing the compound's potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a brominated indole intermediate with ethylenediamine-linked isonicotinamide under basic conditions (e.g., potassium carbonate in DMF) yields the target compound. Reaction optimization includes controlling temperature (70–80°C), using catalytic KI to enhance reactivity, and maintaining anhydrous conditions to minimize side reactions .
- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures can improve purity (>95%) and yield (up to 60–70%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm for indole and pyridine rings), bromine coupling patterns, and ethyl linker signals (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z [M+H]+ ~388–390) validates molecular weight .
Advanced Research Questions
Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound derivatives?
- Lead Optimization :
- Reducing Lipophilicity : Introduce polar substituents (e.g., hydroxyl or morpholine groups) to lower logP and improve solubility .
- Metabolic Stability : Block labile positions (e.g., methyl groups on the indole ring) to reduce CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting enzyme inhibition (e.g., xanthine oxidase)?
- Key Modifications :
- Indole Substitution : 6-Bromo groups enhance steric bulk and electron-withdrawing effects, increasing binding affinity to enzyme active sites .
- Amide Linkers : Ethyl spacers improve conformational flexibility, while pyridine rings engage in π-π stacking with aromatic residues .
Q. What experimental approaches resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., cell line variability, compound stability in media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
